

The Versatile Scaffold: 4-Cyanonicotinic Acid in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Cyanonicotinic acid

Cat. No.: B1280877

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Introduction

In the landscape of contemporary drug discovery, the demand for versatile chemical scaffolds that can be readily functionalized to generate diverse compound libraries is paramount. **4-Cyanonicotinic acid**, a heterocyclic building block, has emerged as a molecule of significant interest. Its unique structural architecture, featuring a pyridine ring substituted with a carboxylic acid at the 4-position and a cyano group at the 3-position, presents medicinal chemists with two orthogonal reactive handles. This duality allows for the strategic and sequential introduction of various pharmacophoric elements, making it an invaluable precursor in the synthesis of complex bioactive molecules.^[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of **4-cyanonicotinic acid** in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Core Physicochemical Properties and Reactivity

The chemical behavior of **4-cyanonicotinic acid** is dictated by the interplay of its constituent functional groups and the electron-deficient nature of the pyridine ring.

Property	Value/Description	Source
CAS Number	827616-51-3	BenchChem[1]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	BenchChem[1]
Molecular Weight	148.12 g/mol	BenchChem[1]
Appearance	Off-white to yellow solid	-
Solubility	Soluble in polar organic solvents (e.g., DMF, DMSO)	-

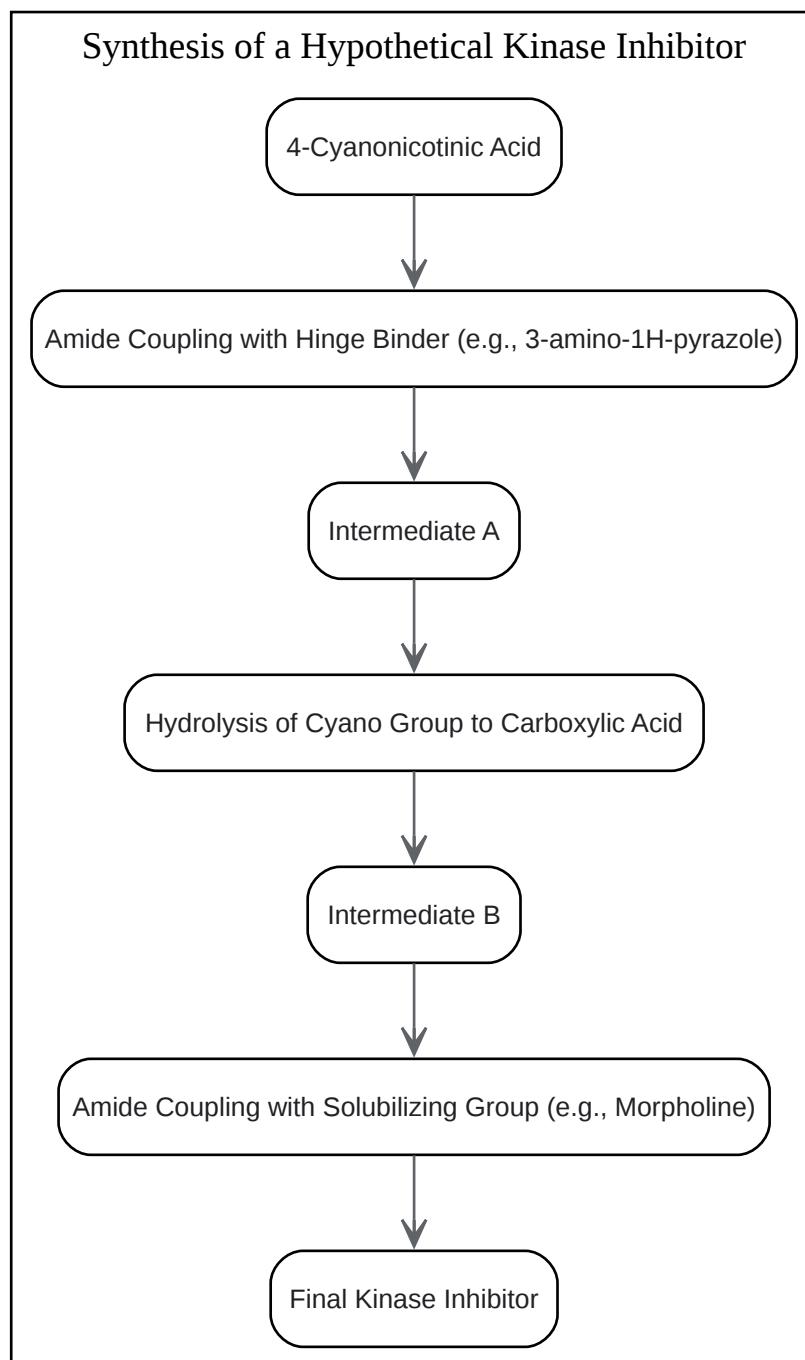
The carboxylic acid group serves as a classical handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions. The cyano group, an electron-withdrawing group, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This inherent reactivity profile allows for its incorporation into a wide array of molecular frameworks.

Application I: Synthesis of Bioactive Heterocycles - Enzyme Inhibitors

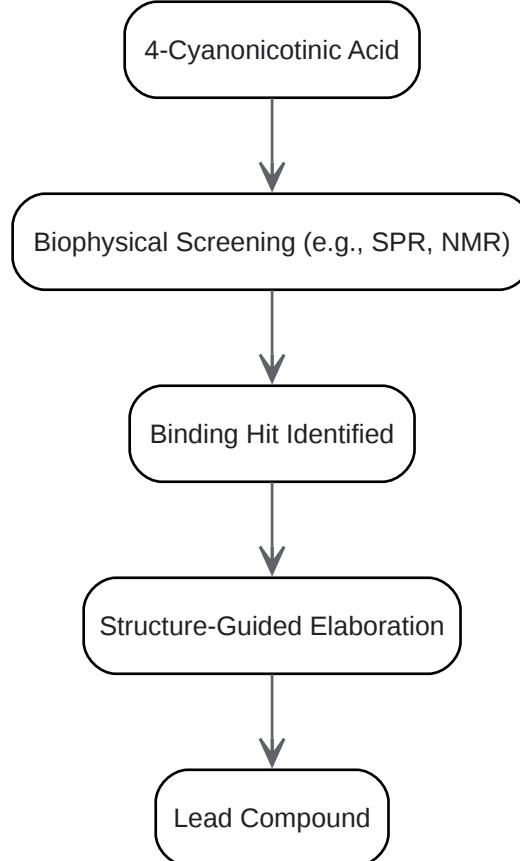
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] **4-Cyanonicotinic acid** serves as an excellent starting material for the synthesis of substituted pyridines with potential as enzyme inhibitors.

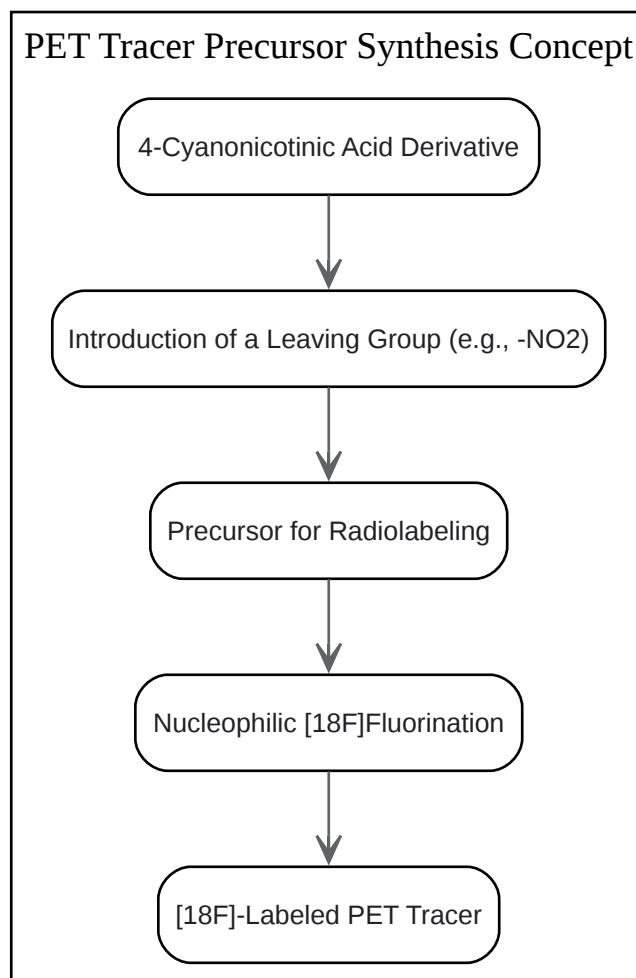
Case Study: Hypothetical Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology.[3] The following protocol outlines the synthesis of a hypothetical hinge-binding kinase inhibitor incorporating the **4-cyanonicotinic acid** scaffold. The rationale is to utilize the carboxylic acid for coupling to a hinge-binding motif and the cyano group as a precursor to an amide that can interact with the solvent-exposed region of the kinase.



Fragment-Based Drug Discovery Workflow





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